molecular formula C21H18N2O5 B2621338 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1105206-18-5

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2621338
CAS No.: 1105206-18-5
M. Wt: 378.384
InChI Key: LGPNUWNWCCYJMW-UHFFFAOYSA-N
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Description

The compound N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide features a benzofuran-isoxazole hybrid core linked via a methyl group to a 2-(2-methoxyphenoxy)acetamide moiety. This structure combines aromatic heterocycles (benzofuran and isoxazole) with a substituted acetamide, which may confer unique electronic, steric, and pharmacological properties.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-25-17-8-4-5-9-18(17)26-13-21(24)22-12-15-11-20(28-23-15)19-10-14-6-2-3-7-16(14)27-19/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPNUWNWCCYJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The benzofuran and isoxazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

    Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and cell proliferation. This inhibition can lead to cancer cell death and reduced tumor growth.
    • In vitro studies have demonstrated that related compounds show activity against colon, breast, and lung cancer cell lines, suggesting a broad spectrum of anticancer activity.
  • Case Studies :
    • A study involving similar benzofuran derivatives reported IC50 values indicating potent anticancer activity, with some compounds outperforming standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties:

  • Bacterial Resistance :
    • The emergence of resistant bacterial strains necessitates the development of new antimicrobial agents. Compounds in the same class have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities .
    • For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .
  • Case Studies :
    • In vitro evaluations have shown that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting their therapeutic potential in treating infections caused by resistant bacteria .

Synthesis and Characterization

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions:

  • Synthetic Pathway :
    • The compound can be synthesized through the reaction of appropriate benzofuran and isoxazole precursors with acetamide derivatives under controlled conditions.
    • Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and isoxazole rings may facilitate binding to active sites, while the methoxyphenoxy group could enhance solubility and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide group but differ in the heterocyclic core (1,3,4-thiadiazole vs. benzofuran-isoxazole) and substituents:

  • 5k : Methylthio-substituted thiadiazole (yield: 72%, m.p. 135–136°C).
  • 5m : Benzylthio-substituted thiadiazole (yield: 85%, m.p. 135–136°C).

Key Differences :

  • The benzofuran-isoxazole core in the target compound likely enhances aromatic interactions compared to thiadiazole.
  • Thiadiazole derivatives exhibit moderate yields (68–88%) and melting points (133–170°C), suggesting that bulkier substituents (e.g., benzylthio in 5m ) improve synthetic efficiency .

Benzofuran-Oxadiazole and Triazole Derivatives ()

  • ZINC15018994 : A triazole-benzofuran analog with a thioacetamide group (docking score: 124.684) shows hydrogen bonding with Arg364, Asp533, and Thr718 residues .
  • 2a/2b : Benzofuran-oxadiazole-thioacetamide hybrids exhibit antimicrobial activity, with 2b (4-methoxyphenyl substituent) showing enhanced potency .

Comparison :

  • The target compound’s isoxazole may offer better metabolic stability compared to oxadiazole or triazole cores.
  • Docking scores and hydrogen-bonding patterns of ZINC15018994 suggest that benzofuran-containing analogs have strong target affinity, which the target compound may share .

Sulfamoylphenyl Acetamide ()

The compound 2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (ECHEMI ID: 433318-40-2) replaces the benzofuran-isoxazole core with a sulfamoylphenyl group.

Key Differences :

  • This compound’s commercial availability (ZINC2996235, CHEMBL1309761) highlights its research relevance, though its pharmacological profile may differ significantly .

Physicochemical Properties

Compound Core Structure Substituent m.p. (°C) Yield (%)
Target Compound Benzofuran-isoxazole 2-Methoxyphenoxy N/A N/A
5k () Thiadiazole Methylthio 135–136 72
5m () Thiadiazole Benzylthio 135–136 85
ZINC15018994 () Benzofuran-triazole Cyclohexyl-methyl N/A N/A
  • The 2-methoxyphenoxy group in the target compound likely increases logP compared to non-aromatic substituents, enhancing membrane permeability.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzofuran moiety : Known for various biological activities.
  • Isoxazole ring : Associated with diverse pharmacological effects.
  • Acetamide group : Often linked to enhanced solubility and bioavailability.

The biological activity of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play critical roles in gene regulation and cell proliferation.
  • Receptor Binding : It could modulate the activity of cellular receptors, influencing signaling pathways that affect cell growth and survival.

Anticancer Properties

Research indicates that N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide exhibits cytotoxic effects against various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Breast CancerMCF-715.0
Lung CancerA54912.5
Colon CancerHCT11610.0

The compound's efficacy is attributed to its structural features that enhance its ability to penetrate cell membranes and interact with intracellular targets.

Enzyme Inhibition Studies

In addition to its anticancer effects, the compound has shown potential in inhibiting bacterial tyrosinase, an enzyme involved in melanin production. This activity suggests possible applications in dermatological treatments or cosmetic formulations:

Compound Tyrosinase Inhibition IC50 (µM)
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide11.0
Ascorbic Acid11.5

This indicates that the compound could serve as a lead structure for developing new agents targeting hyperpigmentation disorders .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Insights : Another investigation focused on the molecular interactions of the compound with HDACs, revealing that it acts as a competitive inhibitor, leading to increased acetylation of histones and subsequent modulation of gene expression related to apoptosis and cell cycle arrest .

Q & A

Q. What are the optimal synthetic routes for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves coupling chloroacetylated intermediates with phenolic derivatives under mild basic conditions. For example, potassium carbonate in DMF facilitates nucleophilic substitution reactions at room temperature. Reaction progress is monitored via TLC to track intermediate formation and completion . Post-synthesis, purification via column chromatography or recrystallization ensures high yields (e.g., 70–85% as reported for analogous acetamide derivatives). Key steps include stoichiometric control (1:1.5 molar ratio of starting materials) and inert atmosphere to prevent oxidation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs a multi-technique approach:
  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions (e.g., benzofuran protons at δ 7.2–7.8 ppm, isoxazole methylene at δ 4.5–5.0 ppm).
  • FT-IR identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Elemental analysis ensures purity (>95% for research-grade compounds) .

Q. What storage conditions are recommended to maintain the compound’s stability during experimental workflows?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture to prevent hydrolysis of the acetamide or isoxazole moieties. Stability studies for similar derivatives show no degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding interactions of this compound?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., enzymes like lipoxygenase or cyclooxygenase). Key parameters include binding energy (ΔG ≤ –7 kcal/mol for high affinity) and hydrogen-bonding patterns with active-site residues .
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a low bandgap (~3 eV) suggests potential redox activity in biological systems .

Q. How are contradictions in spectroscopic or bioactivity data resolved during analysis?

  • Methodological Answer :
  • X-ray crystallography unambiguously resolves structural ambiguities (e.g., confirming the orientation of the methoxyphenoxy group via bond angles and torsional parameters) .
  • Dose-response assays (e.g., IC₅₀ measurements) clarify bioactivity discrepancies. For instance, conflicting IC₅₀ values may arise from assay conditions (pH, solvent); repeating tests in standardized buffers (pH 7.4, <1% DMSO) improves reproducibility .

Q. What strategies are used to evaluate the compound’s toxicity profile in preclinical models?

  • Methodological Answer :
  • Acute toxicity studies in rodent models (e.g., Wistar rats) assess LD₅₀ and organ-specific effects. Doses are escalated from 10 mg/kg to 200 mg/kg, with histopathology (liver/kidney sections) and serum biomarkers (ALT, creatinine) monitored .
  • Genotoxicity assays (Ames test, micronucleus assay) screen for mutagenic potential. Negative results in these assays support progression to in vivo efficacy studies .

Q. How is the structure-activity relationship (SAR) analyzed for derivatives of this compound?

  • Methodological Answer :
  • Analog synthesis : Systematic modification of substituents (e.g., replacing methoxy with ethoxy or halogens) followed by bioactivity testing.
  • QSAR modeling : Regression analysis correlates substituent properties (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups on the benzofuran ring enhance inhibitory potency against COX-2 by 2–3 fold .

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